molecular formula C15H8BrClN2O2 B8418484 7-bromo-6-(4-chloro-anilino)-quinoline-5,8-dione

7-bromo-6-(4-chloro-anilino)-quinoline-5,8-dione

Cat. No.: B8418484
M. Wt: 363.59 g/mol
InChI Key: JHHHVFGVQUNVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinolinedione core substituted with a 4’-chlorophenylamino group and a bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinolinedione core, which can be derived from commercially available starting materials.

    Substitution Reactions: The introduction of the 4’-chlorophenylamino group is achieved through a nucleophilic substitution reaction. This involves reacting the quinolinedione core with 4-chloroaniline under controlled conditions.

    Bromination: The final step involves the bromination of the quinolinedione core at the 7-position. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of 6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinolinedione core to hydroquinone derivatives.

    Substitution: The bromine atom at the 7-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted quinolinedione derivatives.

Scientific Research Applications

6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione involves its interaction with specific molecular targets and pathways:

    Antifungal Activity: The compound exhibits antifungal activity by inhibiting the growth of fungal cells.

    Molecular Targets: The exact molecular targets are not fully elucidated, but it is thought to affect enzymes involved in fungal cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-(4’-Bromophenyl)amino-7-chloro-5,8-quinolinedione: Similar structure but with different substituents.

    6-(4’-Fluorophenyl)amino-7-chloro-5,8-quinolinedione: Another derivative with a fluorine substituent.

Uniqueness

6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its antifungal activity is particularly notable, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H8BrClN2O2

Molecular Weight

363.59 g/mol

IUPAC Name

7-bromo-6-(4-chloroanilino)quinoline-5,8-dione

InChI

InChI=1S/C15H8BrClN2O2/c16-11-13(19-9-5-3-8(17)4-6-9)14(20)10-2-1-7-18-12(10)15(11)21/h1-7,19H

InChI Key

JHHHVFGVQUNVTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C(=C(C2=O)NC3=CC=C(C=C3)Cl)Br)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

CeCl3 (0.1 mmol) as a catalyst and 4 equivalents of 4-chloroaniline (10 mmol) were added to 6,7-dibromo-5,8-quinolindion (10 mmol) dissolved in ethanol (100 ml). The reaction mixture was heated at reflux for 8 hrs. After reading the completion of reaction by TLC, it was cooled, filtered, and recrystallized with ethanol to give redish powder of 6-[(N-4-chlorophenyl)amino]-7-bromo-5,8-quinolidione.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
[Compound]
Name
CeCl3
Quantity
0.1 mmol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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